![molecular formula C5H7N3O B132632 1-Amino-1H-pyrrole-2-carboxamide CAS No. 159326-69-9](/img/structure/B132632.png)
1-Amino-1H-pyrrole-2-carboxamide
Overview
Description
1-Amino-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H7N3O . It is a heterocyclic compound that contains a pyrrole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of 1-Amino-1H-pyrrole-2-carboxamide consists of a pyrrole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains an amino group (-NH2) and a carboxamide group (-CONH2) .Chemical Reactions Analysis
Pyrrole compounds, including 1-Amino-1H-pyrrole-2-carboxamide, can undergo a variety of chemical reactions. These include N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
1-Amino-1H-pyrrole-2-carboxamide has a molecular weight of 125.129 Da . It has a density of 1.5±0.1 g/cm3 and a boiling point of 425.9±37.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-Amino-1H-pyrrole-2-carboxamide serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with potential therapeutic effects. Notably, the pyrrole carboxamide motif appears in blockbuster drugs such as atorvastatin (a hypolipidemic agent), lisinopril (an angiotensin-converting enzyme inhibitor), and valsartan (an angiotensin-II receptor blocker) .
Antibacterial Agents
Pyrrole derivatives exhibit antibacterial properties. Scientists have synthesized diverse 1H-pyrrole-2-carboxamide derivatives, some of which demonstrate potent antibacterial activity. These compounds could contribute to combating bacterial infections .
Central Nervous System (CNS) Activity
Heterocycles containing nitrogen, including pyrroles, are of interest for their potential CNS effects. While specific studies on 1-Amino-1H-pyrrole-2-carboxamide are limited, its structural features make it relevant for CNS drug discovery .
Cholesterol Regulation
The pyrrole carboxamide scaffold plays a role in cholesterol management. Atorvastatin, a widely prescribed statin, contains this motif. Researchers continue to explore related compounds for lipid-lowering effects .
Anti-Inflammatory Agents
Pyrrole-based molecules have anti-inflammatory properties. Although direct evidence for 1-Amino-1H-pyrrole-2-carboxamide is scarce, its structural similarity to known anti-inflammatory agents warrants investigation .
Fungicides and Agricultural Applications
Pyrrole derivatives have been used as fungicides in agriculture. While not extensively studied, 1-Amino-1H-pyrrole-2-carboxamide could potentially contribute to crop protection .
Mechanism of Action
Target of Action
Similar compounds such as indole carboxamides have been studied extensively and are known to interact with a variety of enzymes and proteins .
Mode of Action
It is known that the carboxamide moiety in similar compounds like indole derivatives can form hydrogen bonds with various enzymes and proteins, often inhibiting their activity .
Result of Action
Similar compounds have been shown to inhibit the activity of various enzymes and proteins .
Safety and Hazards
properties
IUPAC Name |
1-aminopyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLTDFUEACLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439504 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1H-pyrrole-2-carboxamide | |
CAS RN |
159326-69-9 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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